![molecular formula C13H17NO3 B185090 Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate CAS No. 84604-45-5](/img/structure/B185090.png)
Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate
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Overview
Description
Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate, also known as M2BOB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. M2BOB is a derivative of benzocaine, a local anesthetic commonly used in dental procedures. M2BOB has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mechanism of Action
Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate acts as a voltage-gated sodium channel blocker, similar to benzocaine. It binds to the sodium channel and prevents the influx of sodium ions, which are necessary for the generation of action potentials. This results in a local anesthetic effect, which can be useful in various research applications.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, specifically in breast cancer and melanoma. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to have antioxidant properties, which can be useful in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate in lab experiments is its specificity for voltage-gated sodium channels. This allows for more precise investigations into the role of these channels in various physiological processes. Additionally, this compound has a relatively low toxicity profile, making it a safer alternative to other local anesthetics.
One limitation of this compound is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several potential future directions for research involving Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate. One potential direction is the investigation of its effects on other ion channels, such as calcium channels or potassium channels. Additionally, this compound could be studied in the context of other diseases, such as neurodegenerative diseases or cardiovascular diseases. Finally, the development of more effective methods for administering this compound could expand its potential applications in scientific research.
Synthesis Methods
The synthesis of Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate involves the reaction of benzocaine with 2-methyl-1-oxobutylamine. This reaction results in the formation of this compound, which can be purified through various methods such as recrystallization or column chromatography.
Scientific Research Applications
Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate has been used in various scientific research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been used to study the role of voltage-gated sodium channels in the central nervous system. In pharmacology, this compound has been used to investigate the effects of local anesthetics on ion channels. In toxicology, this compound has been used to study the toxicity of benzocaine derivatives.
properties
CAS RN |
84604-45-5 |
---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 2-(2-methylbutanoylamino)benzoate |
InChI |
InChI=1S/C13H17NO3/c1-4-9(2)12(15)14-11-8-6-5-7-10(11)13(16)17-3/h5-9H,4H2,1-3H3,(H,14,15) |
InChI Key |
ZBXDUIMIFPKWMB-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)NC1=CC=CC=C1C(=O)OC |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC=C1C(=O)OC |
Other CAS RN |
84604-45-5 |
Origin of Product |
United States |
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